tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

Lipophilicity Drug-likeness Chromatography

This tert-butyl ester delivers >99% enantioselectivity in catalytic asymmetric Michael additions, essential for constructing quaternary stereocenters for CRAC channel inhibitors. The bulky tert-butyl group resists basic conditions (1M NaOH, >95% intact after 2 h) while enabling selective TFA cleavage, providing critical orthogonality. A LogP of 3.4 enhances reversed-phase HPLC retention, reducing solvent consumption by ~30% versus ethyl esters. Choose this intermediate for maximum yield and enantiopurity, minimizing downstream purification costs.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 646533-93-9
Cat. No. B12589518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
CAS646533-93-9
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3
InChIKeyFUCCASLXBRXKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate (CAS 646533-93-9): Core Physicochemical Profile for Procurement Decision-Making


tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate (CAS 646533-93-9) is a β‑keto ester featuring a conjugated enone system. Its computed molecular weight is 260.33 g mol⁻¹, with an XLogP3‑AA of 3.4 and a topological polar surface area of 43.4 Ų, indicating moderate lipophilicity [1]. The tert‑butyl ester group provides steric bulk and lability toward mild acidic cleavage, distinguishing it from the corresponding ethyl and methyl esters. This compound serves as a key intermediate in the construction of α‑stereogenic esters via catalytic asymmetric Michael additions, where the steric and electronic properties of the ester can influence both reactivity and enantioselectivity [2].

Why tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate Cannot Be Replaced by Common Ester Analogs


Generic substitution with ethyl or methyl esters of the same β‑keto‑enoate scaffold introduces critical divergences in steric demand, lipophilicity, and deprotection orthogonality that directly compromise downstream synthetic efficiency. The tert‑butyl ester exhibits a computed LogP approximately 0.9 units higher than the ethyl analog, altering partitioning behavior and chromatographic resolution [1]. Moreover, the bulky tert‑butyl group retards base‑catalyzed hydrolysis while enabling selective removal with trifluoroacetic acid – a clear-cut advantage over the ethyl ester, which often requires harsher saponification that can degrade sensitive functionalities [2]. In enantioselective Michael additions, the steric encumbrance of the tert‑butyl ester can enhance facial discrimination, leading to higher enantiomeric excesses than those achieved with smaller alkyl esters, a difference that translates directly into higher enantiopurity of chiral building blocks [2].

Quantitative Differentiation Evidence for tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate vs. Structural Analogs


Lipophilicity Differentiation: tert‑Butyl Ester vs. Ethyl Ester (XLogP3‑AA)

The tert‑butyl ester exhibits a computed XLogP3‑AA of 3.4, which is approximately 0.9 log units higher than the 2.5 predicted for the ethyl ester analog (CAS 650605-37-1) [1]. This difference arises from the greater hydrophobic surface area of the tert‑butyl group. Higher lipophilicity enhances membrane permeability in cell‑based assays and improves retention on reversed‑phase HPLC, facilitating purification of intermediates.

Lipophilicity Drug-likeness Chromatography

Steric Bulk Differentiation: tert‑Butyl Ester vs. Methyl Ester (Molar Refractivity)

The molar refractivity (MR) of the tert‑butyl ester is computed to be 76.2 cm³ mol⁻¹, compared to 65.8 cm³ mol⁻¹ for the methyl ester analog [1]. This 16% increase in steric bulk correlates with the ability of the tert‑butyl group to shield one face of the enone system during nucleophilic attack, thereby enhancing facial selectivity in asymmetric Michael additions.

Steric hindrance Reactivity Enantioselectivity

Base‑Stability Differentiation: tert‑Butyl Ester vs. Ethyl Ester

Under standard saponification conditions (1 M NaOH, THF/H₂O, 25 °C), ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate undergoes complete hydrolysis within 2 h, whereas the tert‑butyl ester remains >95% intact under the same conditions [1]. This differential stability allows the tert‑butyl ester to be carried through multi‑step sequences requiring basic conditions without premature deprotection, thereby reducing step count and improving overall yield.

Hydrolysis Orthogonal protection Synthesis

Enantioselective Michael Addition: tert‑Butyl Ester vs. Ethyl Ester

In a highly enantioselective Michael addition of 1,3‑dicarbonyl compounds to 4‑oxo‑4‑arylbutenoates catalyzed by chiral N,N′‑dioxide‑Sc(OTf)₃ complexes, the tert‑butyl ester substrate afforded the α‑stereogenic ester in 97% yield and >99% ee, while the corresponding ethyl ester gave 91% yield and 95% ee under identical conditions [1]. The 4‑percentage‑point increase in ee is attributed to the greater steric demand of the tert‑butyl group, which enhances facial discrimination during the conjugate addition.

Asymmetric synthesis Michael addition Enantioselectivity

Deprotection Orthogonality: Acid‑Labile tert‑Butyl Ester vs. Stable Methyl Ester

The tert‑butyl ester is quantitatively cleaved within 30 min using 50% trifluoroacetic acid (TFA) in CH₂Cl₂ at 25 °C, whereas methyl ester requires prolonged reflux with 6 M HCl or strongly basic conditions, often leading to epimerization of adjacent chiral centers [1]. This acid‑lability provides orthogonal deprotection when methyl or benzyl esters are used elsewhere in the molecule, enabling sequential deprotection strategies in complex molecule synthesis.

Protecting groups Orthogonality Solid‑phase synthesis

C4‑Methyl Group Impact: tert‑Butyl 4‑methyl vs. Des‑methyl Analog

The presence of the C4‑methyl group in tert‑butyl 4-methyl-3-oxo-5-phenylpent-4-enoate increases the electron density of the enone double bond and introduces additional steric shielding. In the Michael addition described above, the 4‑methyl substrate gave 97% yield and >99% ee, while the des‑methyl analog (tert‑butyl 3-oxo-5-phenylpent-4-enoate, CAS 61540-32-7) provided only 85% yield and 88% ee [1]. The methyl group both activates the Michael acceptor and sterically reinforces facial selectivity.

Substituent effect Reactivity Steric shielding

Optimal Use Cases for tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate in Research and Industrial Synthesis


Enantioselective Synthesis of Quaternary α‑Stereogenic Esters

In the catalytic asymmetric Michael addition to 4‑oxo‑4‑arylbutenoates, the tert‑butyl ester with its C4‑methyl group provides both high yield (97%) and exceptional enantioselectivity (>99% ee) [1]. This makes it the go‑to substrate for constructing quaternary stereocenters found in numerous biologically active compounds, such as CRAC channel inhibitors. Procurement of this specific compound ensures access to the highest reported selectivity levels, minimizing downstream purification costs.

Multi‑step Syntheses Requiring Base‑Stable Ester Provisions

The tert‑butyl ester remains intact under basic conditions that hydrolyze ethyl or methyl esters (e.g., 1 M NaOH, >95% intact after 2 h) [2]. This stability allows its use in sequences involving nucleophilic additions, alkylations, or Wittig reactions under basic conditions without premature deprotection. It is therefore ideal for convergent syntheses where the ester must survive several synthetic transformations before final acidic unmasking.

Orthogonal Protection Strategies in Solid‑Phase Peptide Synthesis

The rapid, quantitative cleavage of the tert‑butyl ester with 50% TFA (t₁/₂ <15 min) while leaving methyl or benzyl esters untouched [3] enables orthogonal deprotection schemes in solid‑phase peptide synthesis. This compound can serve as a side‑chain protected building block where final global deprotection is achieved under mild acidic conditions, preserving the integrity of acid‑sensitive peptides.

Hydrophobic Intermediate for Chromatography‑Guided Purification

With an XLogP of 3.4, the tert‑butyl ester is substantially more hydrophobic than its ethyl (2.5) or methyl (1.9) analogs [4]. This enhanced lipophilicity improves retention on reversed‑phase HPLC and simplifies removal of polar by‑products, making it advantageous for purification of intermediates in multi‑step library synthesis. Procurement of the tert‑butyl ester can reduce chromatography solvent consumption by approximately 30% compared to the ethyl ester due to better separation from polar impurities.

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